molecular formula C16H22N2O2 B3023338 N-cyclopropyl-3-(piperidin-3-ylmethoxy)benzamide hydrochloride CAS No. 1306739-81-0

N-cyclopropyl-3-(piperidin-3-ylmethoxy)benzamide hydrochloride

Cat. No.: B3023338
CAS No.: 1306739-81-0
M. Wt: 274.36
InChI Key: MXQSAZKBVFLFOY-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-(piperidin-3-ylmethoxy)benzamide hydrochloride is a chemical compound with the molecular formula C16H22N2O2.ClH and a molecular weight of 310.82 g/mol This compound is known for its unique structure, which includes a cyclopropyl group, a piperidine ring, and a benzamide moiety

Preparation Methods

The synthesis of N-cyclopropyl-3-(piperidin-3-ylmethoxy)benzamide hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the benzamide core: This step involves the reaction of a suitable benzoyl chloride with an amine to form the benzamide core.

    Introduction of the piperidine ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the benzamide core.

    Cyclopropyl group addition: The cyclopropyl group is added via a cyclopropanation reaction, often using a cyclopropyl halide and a base.

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

N-cyclopropyl-3-(piperidin-3-ylmethoxy)benzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-cyclopropyl-3-(piperidin-3-ylmethoxy)benzamide hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-(piperidin-3-ylmethoxy)benzamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

N-cyclopropyl-3-(piperidin-3-ylmethoxy)benzamide hydrochloride can be compared with other similar compounds, such as:

    N-cyclopropyl-4-(piperidin-3-ylmethoxy)benzamide hydrochloride: This compound has a similar structure but with a different substitution pattern on the benzamide ring.

    N-cyclopropyl-3-(piperidin-4-ylmethoxy)benzamide hydrochloride: This compound features a different position of the piperidine ring attachment.

    N-cyclopropyl-3-(piperidin-3-ylmethoxy)benzoate hydrochloride: This compound has a benzoate group instead of a benzamide group.

Properties

IUPAC Name

N-cyclopropyl-3-(piperidin-3-ylmethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c19-16(18-14-6-7-14)13-4-1-5-15(9-13)20-11-12-3-2-8-17-10-12/h1,4-5,9,12,14,17H,2-3,6-8,10-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXQSAZKBVFLFOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=CC=CC(=C2)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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